1-Benzyl-2-ethylsulfonyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole
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Overview
Description
1-Benzyl-2-ethylsulfonyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole is a synthetic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by its unique structure, which includes a benzyl group, an ethylsulfonyl group, and a methoxymethyl-substituted pyrrolidine moiety
Preparation Methods
The synthesis of 1-Benzyl-2-ethylsulfonyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Core: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild conditions.
Introduction of Substituents: The benzyl, ethylsulfonyl, and methoxymethyl-pyrrolidine groups are introduced through various substitution reactions.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-Benzyl-2-ethylsulfonyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Scientific Research Applications
1-Benzyl-2-ethylsulfonyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-ethylsulfonyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Benzyl-2-ethylsulfonyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole can be compared with other imidazole derivatives, such as:
1-Benzyl-2-methylsulfonyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-Benzyl-2-ethylsulfonyl-5-[[3-(hydroxymethyl)pyrrolidin-1-yl]methyl]imidazole: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
1-Benzyl-2-ethylsulfonyl-5-[[3-(methyl)pyrrolidin-1-yl]methyl]imidazole: Similar structure but with a methyl group instead of a methoxymethyl group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-2-ethylsulfonyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-3-26(23,24)19-20-11-18(14-21-10-9-17(12-21)15-25-2)22(19)13-16-7-5-4-6-8-16/h4-8,11,17H,3,9-10,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNLBFUSSXYFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCC(C3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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